molecular formula C16H17F2N5O B2833788 1-(2,6-Difluorophenyl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea CAS No. 2097868-48-7

1-(2,6-Difluorophenyl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea

Numéro de catalogue: B2833788
Numéro CAS: 2097868-48-7
Poids moléculaire: 333.343
Clé InChI: DJHGRXLRNWGXDZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

1-(2,6-Difluorophenyl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea is a urea derivative characterized by a central urea core flanked by a 2,6-difluorophenyl group and a pyrrolidine-methyl-pyrimidine moiety. This structural configuration distinguishes it from classical urea-based pesticides (e.g., benzoylureas) and aligns it with pharmaceutical compounds targeting serine proteases like Factor VIIa . While its exact biological activity remains unspecified in the provided evidence, its design implies therapeutic applications, possibly in anticoagulation or oncology, given the structural resemblance to Factor VIIa inhibitors .

Propriétés

IUPAC Name

1-(2,6-difluorophenyl)-3-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N5O/c17-12-5-1-6-13(18)14(12)22-16(24)21-10-11-4-2-9-23(11)15-19-7-3-8-20-15/h1,3,5-8,11H,2,4,9-10H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJHGRXLRNWGXDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=CC=N2)CNC(=O)NC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Difluorophenyl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 2,6-difluoroaniline, which is then reacted with isocyanates or carbamates to form the urea linkage. The pyrimidinyl-pyrrolidinyl moiety can be introduced through nucleophilic substitution reactions, often using pyrrolidine derivatives and pyrimidine halides under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and the employment of catalysts to enhance reaction rates. Solvent selection and purification techniques such as recrystallization or chromatography are crucial for obtaining the final product in a pure form.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2,6-Difluorophenyl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert the urea group to an amine.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Pyrimidine halides, nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Applications De Recherche Scientifique

1-(2,6-Difluorophenyl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mécanisme D'action

The mechanism by which 1-(2,6-Difluorophenyl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group may enhance binding affinity through hydrophobic interactions, while the pyrimidinyl-pyrrolidinyl moiety can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparaison Avec Des Composés Similaires

Table 1: Comparison with Benzoylurea Pesticides

Compound Name Key Substituents Target Application
Teflubenzuron 3,5-Dichloro-2,4-difluorophenyl Insect chitin synthase Pesticide
Hexaflumuron 3,5-Dichloro-4-(tetrafluoroethoxy)phenyl Insect chitin synthase Pesticide
Target compound Pyrrolidinyl-pyrimidinyl, 2,6-difluorophenyl Putative protease* Pharmaceutical*

*Inferred from structural analogs in .

Pharmaceutical Analogs: Factor VIIa Inhibitors

describes a structurally related urea derivative (1-(2,6-difluorophenyl)-3-[[3-[5-hydroxy-4-(1H-pyrrolo[3,2-c]pyridin-2-yl)pyrazol-1-yl]phenyl]methyl]urea) co-crystallized with Factor VIIa, a serine protease involved in blood coagulation. The analogous compound binds via hydrophobic interactions with the pyrazole-pyrrolopyridine moiety and ionic coordination with calcium and chloride ions . While the target compound replaces the pyrazole-pyrrolopyridine group with a pyrimidinyl-pyrrolidinyl chain, this modification likely preserves protease affinity but alters selectivity or binding kinetics.

Key Structural Differences:

  • Factor VIIa inhibitor : Pyrrolopyridine-pyrazole extension (bulkier, π-π stacking capability).

These differences highlight the role of substituent geometry in target specificity. The absence of a hydroxy group in the target compound may reduce polar interactions critical for Factor VIIa binding, suggesting divergent pharmacological profiles.

Q & A

Q. What are the optimal synthetic routes for 1-(2,6-Difluorophenyl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea, and how can reaction conditions be optimized?

Answer: The synthesis typically involves multi-step organic reactions, including:

  • Pyrrolidine intermediate formation : Reacting pyrimidin-2-yl derivatives with pyrrolidine precursors under catalytic conditions (e.g., palladium-based catalysts for coupling reactions) .
  • Urea linkage formation : Introducing the 2,6-difluorophenyl group via reaction with phenyl isocyanate derivatives in anhydrous solvents (e.g., dichloromethane or DMF) .
  • Purification : Column chromatography or recrystallization to isolate the final product, with purity confirmed by HPLC (>95%) .
    Optimization strategies : Adjusting solvent polarity (e.g., DMF for polar intermediates), temperature control (0–25°C to minimize side reactions), and catalyst loading (0.5–2 mol%) to enhance yield .

Q. Which spectroscopic and structural characterization techniques are critical for confirming the compound’s identity?

Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., pyrimidine protons at δ 8.3–8.7 ppm; pyrrolidine methylene at δ 2.5–3.0 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+^+ at m/z 389.15) .
  • X-ray crystallography : Resolve stereochemistry of the pyrrolidine-pyrrolidin-2-ylmethyl linkage (e.g., dihedral angles <10° for planarity) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine substitution, pyrimidine ring variations) affect biological activity and target binding?

Answer:

  • Fluorine positioning : 2,6-Difluorophenyl groups enhance metabolic stability and π-π stacking with hydrophobic enzyme pockets (e.g., kinase targets), as shown in analogues with 10-fold higher IC50_{50} values compared to non-fluorinated counterparts .
  • Pyrimidine substituents : Electron-withdrawing groups (e.g., Cl, CF3_3) on pyrimidine increase binding affinity (Kd_d < 50 nM in kinase assays), while methoxy groups reduce solubility .
    Methodology : Use comparative SAR tables to prioritize modifications:
Substituent PositionBiological Activity (IC50_{50})Solubility (µg/mL)
2,6-Difluorophenyl12 nM8.2
3-Fluorophenyl45 nM15.6
Pyrimidin-2-yl-CH3_389 nM22.1
Data adapted from analogues in .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Answer:

  • Assay standardization : Use uniform protocols (e.g., ATP concentration in kinase assays) to minimize variability .
  • Purity validation : Re-test compounds with ≥98% purity (via HPLC) to exclude confounding effects from impurities .
  • Orthogonal assays : Combine enzymatic assays with cellular models (e.g., proliferation assays in cancer cell lines) to confirm target engagement .

Q. What computational and experimental approaches best predict the compound’s mechanism of action?

Answer:

  • Molecular docking : Simulate binding to kinase domains (e.g., EGFR, VEGFR) using software like AutoDock Vina. Focus on hydrogen bonds between urea carbonyl and kinase hinge regions .
  • Free-energy perturbation (FEP) : Quantify binding energy changes from fluorine substitutions (ΔΔG < -1.5 kcal/mol indicates favorable interactions) .
  • Kinome-wide profiling : Use selectivity screens (e.g., KINOMEscan) to identify off-target effects .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Answer:

  • Flow chemistry : Improve yield (from 40% to 65%) by controlling exothermic reactions during urea formation .
  • Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) to enhance safety and reduce waste .

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